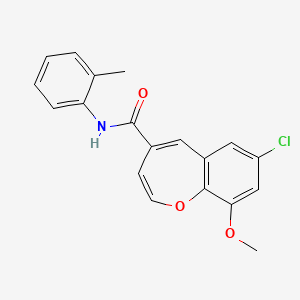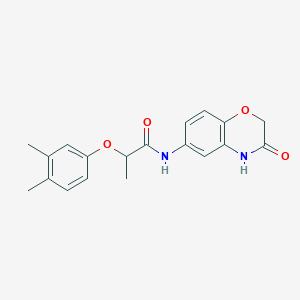![molecular formula C13H12ClN3OS B11327491 4-(3-chlorophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11327491.png)
4-(3-chlorophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound’s unique arrangement of rings and functional groups makes it interesting for various applications.
4-(3-chlorophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol: is a heterocyclic compound with an intriguing structure. Let’s break it down:
Preparation Methods
- An efficient synthesis of pyrazolo[3,4-e][1,4]thiazepine derivatives has been reported using l-proline as a catalyst in a multi-component reaction .
- The reaction involves combining appropriate starting materials (such as aldehydes, amines, and thioglycollic acid) under mild conditions to form the desired compound.
- Industrial production methods may vary, but this catalytic approach provides a straightforward route with good yields.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products depend on the specific reaction conditions and substituents present.
Oxidation, reduction, and substitution: reactions are relevant for this compound.
Scientific Research Applications
Medicinal Chemistry: Thiazepine-fused compounds have attracted attention due to their potential pharmacological properties.
Biology: Investigating its effects on cellular pathways and biological targets could reveal novel therapeutic applications.
Industry: The compound’s unique structure may find applications in materials science or organic synthesis.
Mechanism of Action
- The exact mechanism remains an active area of research. understanding its interactions with cellular components (receptors, enzymes, etc.) is crucial.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
- While I don’t have a direct list of similar compounds, it’s worth exploring related pyrazolo[3,4-e][1,4]thiazepines and comparing their properties.
- Highlighting the uniqueness of this compound could involve discussing its specific substituents, stereochemistry, and biological effects.
Remember that scientific research continually evolves, and new findings may emerge
Properties
Molecular Formula |
C13H12ClN3OS |
|---|---|
Molecular Weight |
293.77 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C13H12ClN3OS/c1-7-11-12(8-3-2-4-9(14)5-8)19-6-10(18)15-13(11)17-16-7/h2-5,12H,6H2,1H3,(H2,15,16,17,18) |
InChI Key |
HFKQLSGWMRNNER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(SCC(=O)NC2=NN1)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11327408.png)
![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11327413.png)
![6-(Furan-2-yl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B11327433.png)
![7-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11327449.png)
![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11327450.png)

![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B11327456.png)

![N-{3-[(4-ethoxyphenyl)(pyridin-2-ylamino)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B11327463.png)

![N-(3-chlorophenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11327476.png)
![6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B11327481.png)
![2-({1-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]-1H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11327496.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[2-methyl-6-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11327497.png)
